2,5-Bis(chloromethyl)thiophene
Overview
Description
2,5-Bis(chloromethyl)thiophene is a chemical compound with the molecular formula C6H6Cl2S and a molecular weight of 181.08 . It is a derivative of thiophene, a five-membered heterocyclic compound that contains one sulfur atom .
Synthesis Analysis
The synthesis of thiophene derivatives, including this compound, has been a topic of interest in recent scientific literature . One method involves the application of Kröhnke’s method to this compound, which results in the formation of 2,5-thiophenedicarboxaldehyde . This compound can then undergo further reactions to produce various derivatives .Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring with two chloromethyl groups attached at the 2 and 5 positions . The thiophene ring is a five-membered heterocycle containing four carbon atoms and one sulfur atom .Chemical Reactions Analysis
Thiophene derivatives, including this compound, can undergo a variety of chemical reactions. For instance, they can participate in condensation reactions such as the Gewald reaction, which involves the reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .Physical and Chemical Properties Analysis
This compound is a compound with a molecular weight of 181.08 . Further information about its physical and chemical properties, such as its density, melting point, and boiling point, was not found in the available literature.Scientific Research Applications
Synthesis and Derivative Formation
2,5-Bis(chloromethyl)thiophene serves as a precursor in various synthetic pathways. For instance, it has been applied in Krohnke’s method to yield 2,5-thiophenedicarboxaldehyde, which is further used to produce condensation products with amines and active methylene compounds (Sone, 1964). Additionally, this compound is crucial in synthesizing thiophene 1,1-dioxides, useful in Stille cross-coupling reactions for obtaining sulfone heterocycles with varied electronic properties (Tsai et al., 2013).
Photodegradation and Polymerization
This compound is significant in the study of polymers, particularly in understanding their photodegradation and polymerization properties. For instance, its derivative poly[2,5-bis(dimethylsilyl)thiophene] has been examined for photolysis, shedding light on the degradation of polymers (Hu & Weber, 1989). In another study, the chemical vapor deposition polymerization of this compound enabled the formation of various nanostructures of poly(2,5-thienylene vinylene), a conjugated polymer (Lee et al., 2007).
Optoelectronic Applications
This compound finds applications in optoelectronics, specifically in the synthesis of materials with distinct photophysical properties. For example, the synthesis of thiophene-based bis-(p-quinodimethanes) and their role in forming macrocycles is relevant to the development of materials for electronic and optical devices (Trahanovsky & Klumpp, 2016). Additionally, derivatives of this compound have been used to create monomers emitting blue light, valuable in optoelectronic device applications (Pepitone et al., 2003).
Safety and Hazards
The safety data sheet for 2,5-Bis(chloromethyl)thiophene suggests that it should be handled with care. Exposure should be avoided, and personal protective equipment should be used when handling this compound. In case of accidental release, measures should be taken to prevent further spillage or leakage .
Future Directions
Thiophene derivatives, including 2,5-Bis(chloromethyl)thiophene, have been the focus of recent research due to their potential as biologically active compounds . They are of interest to medicinal chemists looking to develop advanced compounds with a variety of biological effects . Future research will likely continue to explore the synthesis, properties, and applications of these compounds.
Mechanism of Action
Target of Action
It’s known that this compound can be used to prepare 2,5-thiophenedicarboxaldehyde , which has been employed in various studies, including the asymmetric synthesis of bis-homoallylic alcohols .
Mode of Action
The mode of action of 2,5-Bis(chloromethyl)thiophene involves its conversion to 2,5-Thiophenedicarboxaldehyde. This conversion is achieved through the application of Kröhnke’s method . The resulting 2,5-Thiophenedicarboxaldehyde can then undergo condensation reactions with amines and active methylene compounds .
Biochemical Pathways
The derivative 2,5-thiophenedicarboxaldehyde, which can be synthesized from this compound, is known to participate in various chemical reactions, including the synthesis of silicon-containing poly(p-phenylenevinylene)-related copolymers .
Result of Action
Its derivative, 2,5-thiophenedicarboxaldehyde, has been used in the synthesis of various compounds with potential biological activity .
Properties
IUPAC Name |
2,5-bis(chloromethyl)thiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2S/c7-3-5-1-2-6(4-8)9-5/h1-2H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBWNBCXVFAMEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)CCl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447194 | |
Record name | 2,5-bis(chloromethyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60447194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28569-48-4 | |
Record name | 2,5-bis(chloromethyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60447194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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